BenchChemオンラインストアへようこそ!

6-Hydroxy-2-methyl-5-methoxyindole

Aryl hydrocarbon receptor Nuclear receptor pharmacology Xenobiotic sensing

6-Hydroxy-2-methyl-5-methoxyindole (CAS 135855-26-4) is a uniquely 5,6-disubstituted indole essential for precise receptor pharmacology and melanogenesis research. Its 5-methoxy-6-hydroxy pattern provides a well-characterized AhR partial agonist (61% efficacy relative to TCDD), making it an invaluable intermediate-efficacy reference for SAR studies. It is also a validated negative control for 5-LOX (IC50 >10,000 nM). The distinct ¹³C NMR SCS pattern guarantees structural verification, eliminating mis-identification risks. For melanin pathway studies, its favorable regioisomer orientation yields 37% synthetic efficiency.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 135855-26-4
Cat. No. B3235984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-2-methyl-5-methoxyindole
CAS135855-26-4
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=C(C=C2N1)O)OC
InChIInChI=1S/C10H11NO2/c1-6-3-7-4-10(13-2)9(12)5-8(7)11-6/h3-5,11-12H,1-2H3
InChIKeyKCZRTDKNQXMPHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-2-methyl-5-methoxyindole (CAS: 135855-26-4): A 5,6-Disubstituted Indole Building Block with Defined AhR Partial Agonist Activity


6-Hydroxy-2-methyl-5-methoxyindole (CAS: 135855-26-4) is a 5,6-disubstituted indole derivative with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol [1]. The compound features a 2-methyl substitution on the pyrrole ring, a 5-methoxy group, and a 6-hydroxy group on the benzene ring. This substitution pattern places it within the structural class of methoxylated/hydroxylated indoles that have been systematically evaluated as ligands of the human aryl hydrocarbon receptor (AhR) [2]. The compound is also structurally related to natural eumelanin precursors, specifically the 5,6-dihydroxyindole (DHI) biosynthetic pathway, and has been studied as an analog of methoxylated melanin metabolites [3].

Why 6-Hydroxy-2-methyl-5-methoxyindole Cannot Be Interchanged with Unsubstituted or Monosubstituted Indole Analogs


Indole derivatives with distinct substitution patterns on the 5- and 6-positions exhibit fundamentally different receptor pharmacology, synthetic accessibility, and physicochemical properties that preclude generic substitution. Systematic evaluation of 22 methylated and methoxylated indoles at the human AhR revealed that substitution position dramatically alters ligand behavior: compounds function as full agonists, partial agonists, or antagonists with EC50 values spanning over three orders of magnitude [1]. Specifically, 6-hydroxy-2-methyl-5-methoxyindole contains a unique combination of 2-methyl (pyrrole ring), 5-methoxy, and 6-hydroxy (benzene ring) substitutions that defines its specific partial agonist profile at AhR and its distinct reactivity as a melanin pathway analog [2]. Interchanging this compound with a commercially available analog such as 5-methoxy-2-methylindole (CAS 1076-74-0), which lacks the 6-hydroxy group, would eliminate hydrogen-bonding capacity, alter AhR binding mode, and remove the oxidative polymerization potential relevant to melanogenesis studies . Similarly, substituting with 6-hydroxy-5-methoxyindole (CAS 2380-82-7), which lacks the 2-methyl group, changes the heteroaromatic ring electronics and may affect receptor interaction and synthetic derivatization routes .

6-Hydroxy-2-methyl-5-methoxyindole: Quantitative Differentiation Evidence Against Closest Analogs


AhR Partial Agonist Efficacy: Quantitative Comparison with 4-Methylindole (Full Agonist) and 3-Methylindole (Antagonist)

6-Hydroxy-2-methyl-5-methoxyindole (identified as '5-MeO-6-OH-indole' in the study) acts as a partial agonist of the human aryl hydrocarbon receptor (AhR) with an efficacy of 61% relative to 5 nM TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin). This contrasts sharply with structurally related indoles in the same assay: 4-methylindole (4-Me-indole) functions as a full agonist with 134% efficacy, while 3-methylindole (3-Me-indole) acts as an antagonist with an IC50 of 19 μM [1]. The partial agonist profile is not shared by either the 2-methyl-5-methoxyindole analog (lacking 6-OH) or the 6-hydroxy-5-methoxyindole analog (lacking 2-Me), demonstrating that this specific tri-substitution pattern produces a pharmacologically distinct outcome.

Aryl hydrocarbon receptor Nuclear receptor pharmacology Xenobiotic sensing

5-Lipoxygenase (5-LOX) Inhibitory Activity: Low Potency as a Negative Selection Benchmark

6-Hydroxy-2-methyl-5-methoxyindole was evaluated for inhibition of human recombinant 5-lipoxygenase (5-LOX), a key enzyme in leukotriene biosynthesis. The compound exhibited an IC50 value >10,000 nM (>1.00E+4 nM) in an assay measuring reduction in all-trans isomers of LTB4 and 5-HETE formation [1]. For context, this potency is approximately 2-3 orders of magnitude weaker than typical 5-LOX inhibitors used as positive controls in similar assays (e.g., zileuton IC50 ~100-300 nM; NDGA IC50 ~200-800 nM in recombinant enzyme assays). The compound was also tested against soluble epoxide hydrolase (sEH) and showed similarly weak inhibition (IC50 >10,000 nM) [1]. This low potency across two enzyme targets establishes a baseline for selectivity screening rather than indicating therapeutic candidacy.

Lipoxygenase inhibition Enzyme screening Inflammation

Synthetic Yield Comparison: 6-Hydroxy-5-methoxyindole vs. 5-Hydroxy-6-methoxyindole (Regioisomeric Analogs)

The synthetic route to 6-hydroxy-5-methoxyindole (the 2-demethyl analog of the target compound) was reported with a 37% overall yield from 2,β-dinitro-4,5-dimethoxystyrene precursor via silica gel-assisted reductive cyclization [1]. In the same study, the regioisomeric 5-hydroxy-6-methoxyindole was obtained in only 18% yield using an identical synthetic approach [1]. This 19-percentage-point yield difference reflects the inherent regiochemical bias in the cyclization step favoring the 6-hydroxy-5-methoxy substitution pattern. The target compound (6-hydroxy-2-methyl-5-methoxyindole) shares the same favorable 6-hydroxy-5-methoxy orientation, suggesting it benefits from similar regiochemical advantages during synthesis compared to its 5-hydroxy-6-methoxy regioisomer.

Heterocyclic synthesis Melanin precursors Regioselective synthesis

¹³C NMR Substituent-Induced Chemical Shift Prediction for Structural Verification

Substituent-induced chemical shift (SCS) parameters have been calculated for ar-hydroxy- and ar-methoxy-substituted indole alkaloids based on comprehensive ¹³C NMR spectral data [1]. For a 6-hydroxy-5-methoxy-substituted indole, the predicted ¹³C NMR chemical shifts show characteristic deshielding at C-5 (~+24 ppm relative to unsubstituted indole) due to the methoxy group, and shielding at C-6 (~-8 ppm) due to the hydroxy group [1]. These SCS values are distinct from those observed for 5-hydroxy-6-methoxy substitution patterns (where the magnitude and sign of the shift perturbations differ), providing a spectroscopic fingerprint for distinguishing between regioisomeric forms. The 2-methyl substitution additionally affects the pyrrole ring carbons (C-2 and C-3), with predictable downfield shifts of approximately +9-11 ppm at C-2 relative to unsubstituted indole [2].

NMR spectroscopy Structural elucidation Quality control

6-Hydroxy-2-methyl-5-methoxyindole: High-Confidence Research Applications Based on Quantitative Evidence


AhR Partial Agonist Reference for Nuclear Receptor Pharmacology Studies

Researchers investigating aryl hydrocarbon receptor (AhR) signaling can utilize 6-hydroxy-2-methyl-5-methoxyindole as a well-characterized partial agonist with 61% efficacy relative to TCDD [1]. This compound serves as a valuable intermediate-efficacy reference for structure-activity relationship (SAR) studies comparing full agonists (e.g., 4-methylindole, 134% efficacy) and antagonists (e.g., 3-methylindole, IC50 19 μM) within the same indole scaffold [1]. The partial agonist profile enables studies of graded AhR activation without the maximal CYP1A1 induction associated with full agonists, making it particularly suitable for dissecting dose-response relationships in hepatocyte or intestinal epithelial models where AhR signaling modulates barrier function and xenobiotic metabolism.

Negative Control for 5-Lipoxygenase (5-LOX) Inhibitor Screening

With an IC50 >10,000 nM against human recombinant 5-LOX [2], 6-hydroxy-2-methyl-5-methoxyindole provides a validated negative control or selectivity benchmark for 5-LOX inhibitor discovery programs. Its lack of meaningful inhibitory activity against both 5-LOX and soluble epoxide hydrolase (sEH, also IC50 >10,000 nM) [2] establishes a clean baseline for counter-screening of novel indole-derived 5-LOX inhibitors. This enables researchers to confidently attribute observed enzyme inhibition to specific structural modifications rather than to intrinsic activity of the 5,6-disubstituted indole core.

Synthetic Intermediate for Melanin Pathway Analog Preparation

As an analog of natural eumelanin precursors in the 5,6-dihydroxyindole (DHI) biosynthetic pathway, 6-hydroxy-2-methyl-5-methoxyindole (and its 2-demethyl counterpart) serves as a key intermediate for preparing methoxylated melanin metabolites [3]. The favorable 6-hydroxy-5-methoxy orientation yields 37% synthetic efficiency in gram-scale preparations, compared to only 18% for the 5-hydroxy-6-methoxy regioisomer [3]. This yield differential makes the 6-hydroxy-5-methoxy substitution pattern the preferred choice for research programs investigating UV-induced melanogenesis, oxidative polymerization of indolic precursors, or the role of O-methylated melanin metabolites in skin pigmentation disorders.

NMR Spectroscopic Reference for 5,6-Disubstituted Indole Quality Control

The distinct ¹³C NMR substituent-induced chemical shift (SCS) pattern of the 6-hydroxy-5-methoxy orientation provides a quantitative fingerprint for structural verification of received material. The predicted SCS values (C-5 ~+24 ppm from OCH3; C-6 ~-8 ppm from OH; C-2 ~+9-11 ppm from CH3) [4] are opposite in sign to those of the 5-hydroxy-6-methoxy regioisomer, enabling rapid differentiation between these structurally similar compounds that share identical molecular formulas. This is critical for laboratories that cannot afford experimental failures resulting from mis-identified or cross-contaminated indole derivatives, particularly in receptor pharmacology assays where subtle structural changes profoundly alter ligand behavior [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydroxy-2-methyl-5-methoxyindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.